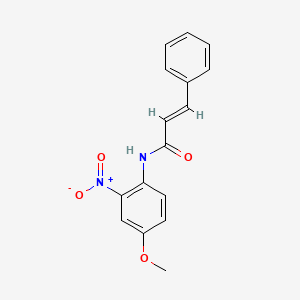

N-(4-Methoxy-2-nitrophenyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-methoxy-2-nitrophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-13-8-9-14(15(11-13)18(20)21)17-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHSMVHVDXJBQT-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-Methoxy-2-nitrophenyl)cinnamamide

The principal approach to synthesizing this compound involves the coupling of a cinnamoyl component with the aromatic amine, 4-methoxy-2-nitroaniline (B140478). This can be accomplished through several well-established strategies in amide synthesis.

The formation of the cinnamamide (B152044) core is a critical step and is typically achieved by one of two primary methods: the use of cinnamoyl chloride or the direct coupling of cinnamic acid with an amine.

The cinnamoyl chloride method is a traditional and effective route. Cinnamic acid is first converted to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with the desired aniline (B41778). For instance, the synthesis of various N-phenyl cinnamamide derivatives has been successfully achieved by reacting substituted anilines with cinnamoyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.commdpi.com A general procedure involves adding cinnamoyl chloride to a stirred solution of the aniline in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. mdpi.comnih.gov

The direct coupling method avoids the need to isolate the acyl chloride and instead utilizes coupling agents to facilitate the amide bond formation directly from cinnamic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxybenzotriazole (HOBt). analis.com.myresearchgate.net Another effective coupling reagent is (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.comnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

The key precursor for introducing the substituted phenyl ring is 4-methoxy-2-nitroaniline. The synthesis of this aniline derivative is an important preliminary step. A common industrial method involves a three-step process starting from 4-methoxyaniline: acetylation to protect the amine group, followed by nitration, and finally hydrolysis to deprotect the amine and yield 4-methoxy-2-nitroaniline. google.com The use of continuous flow reactors has been explored to improve the efficiency, safety, and yield of this process, minimizing the formation of isomers. google.com

Once 4-methoxy-2-nitroaniline is obtained, it is reacted with an activated cinnamic acid derivative. A highly analogous synthesis is that of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, where 4-methoxy-2-nitroaniline is treated with p-methoxybenzoyl chloride in dichloromethane with triethylamine. nih.govresearchgate.net Following this successful precedent, the synthesis of this compound would logically proceed by reacting 4-methoxy-2-nitroaniline with cinnamoyl chloride under similar conditions.

The reaction scheme would be as follows:

Activation of Cinnamic Acid: Cinnamic Acid + SOCl₂ → Cinnamoyl Chloride + SO₂ + HCl

Amide Formation: Cinnamoyl Chloride + 4-Methoxy-2-nitroaniline --(Triethylamine)--> this compound + Triethylamine hydrochloride

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of solvent, coupling agent, reaction temperature, and reaction time.

For direct amidation reactions using coupling agents, studies on similar cinnamamides have shown that the choice of solvent and coupling agent significantly impacts the yield. For example, in the synthesis of N-(4-methoxyphenyl)cinnamamide, using EDC.HCl as the coupling agent in anhydrous THF at 60°C for 150 minutes resulted in a high yield of 93.1%. analis.com.my The molar ratio of cinnamic acid to the aniline to EDC.HCl was also optimized to 1:1:1.5. analis.com.my Such findings provide a strong starting point for optimizing the synthesis of this compound.

The purification of the product is also an important consideration. In many reported syntheses of cinnamamides, the workup involves washing the reaction mixture with dilute acid (e.g., 1N HCl) and a base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts. mdpi.comnih.gov The final product is often purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, or by column chromatography. mdpi.comnih.gov

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound based on related syntheses.

| Parameter | Condition 1 | Condition 2 | Rationale & Reference |

| Method | Cinnamoyl Chloride | Direct Coupling (EDC/HOBt) | The acyl chloride method is often faster, while direct coupling can have a simpler workup. mdpi.comanalis.com.my |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Solvent choice can affect solubility and reaction rates. analis.com.mynih.gov |

| Base | Triethylamine | Pyridine | Used to scavenge HCl produced in the acyl chloride method. nih.govpharmainfo.in |

| Temperature | Room Temperature | 60 °C | Higher temperatures can increase the reaction rate but may also lead to side products. mdpi.comanalis.com.my |

| Reaction Time | 3 - 12 hours | 150 minutes | Monitored by TLC to determine completion. mdpi.comanalis.com.mynih.gov |

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is a valuable strategy for exploring structure-activity relationships in various research contexts.

Systematic structural modifications can be made to either the cinnamoyl or the nitrophenyl moiety of the parent compound.

Modifications on the Cinnamoyl Moiety: Substituents can be introduced onto the phenyl ring of the cinnamoyl group. For example, using substituted cinnamic acids (e.g., hydroxy, methoxy (B1213986), or halo-substituted) as starting materials would lead to a library of analogs. The synthesis of N-phenyl m-coumaric amide derivatives, for instance, has been achieved using m-coumaric acid and a BOP coupling reagent. mdpi.comnih.gov This demonstrates the feasibility of incorporating hydroxyl groups onto the cinnamoyl backbone.

Modifications on the N-phenyl Moiety: While the focus here is on the 4-methoxy-2-nitrophenyl group, analogs could be synthesized by using different substituted anilines. This would allow for an investigation into the role of the methoxy and nitro groups at their specific positions. For example, using 3-nitroaniline (B104315) or 4-nitroaniline (B120555) would shift the position of the nitro group, potentially influencing the compound's properties. mdpi.comnih.govresearchgate.net The synthesis of N-(3-nitrophenyl)cinnamamide and N-(4-nitrophenyl)cinnamamide has been reported, providing a basis for comparison. mdpi.comnih.govresearchgate.netdoaj.org

The electronic nature of substituents on both the cinnamic acid and the aniline can influence the efficiency of the amidation reaction. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions or more potent coupling agents. The 2-nitro group on 4-methoxy-2-nitroaniline is strongly electron-withdrawing, which may necessitate slightly longer reaction times or higher temperatures compared to the synthesis with a more electron-rich aniline like p-anisidine. analis.com.my

Conversely, substituents on the cinnamoyl moiety can also have an effect. Studies on other N-phenyl cinnamamide derivatives have shown that electron-donating groups on the N-phenyl ring can lead to higher activity in certain biological assays, though the effect on synthetic yield is not always straightforward. mdpi.com In the synthesis of these analogs, the choice of coupling method and reaction conditions may need to be re-optimized for each new combination of substituents to achieve the best results. For example, the synthesis of some derivatives might be more efficient using a BOP reagent, while others might proceed better via the acid chloride route. mdpi.com

Stereoselective Synthesis Approaches for Cinnamamide Derivatives

The spatial arrangement of atoms is a critical factor in determining the biological activity of cinnamamide derivatives. Consequently, significant research has been dedicated to stereoselective synthesis, which allows for the control of chirality, particularly in the formation of atropisomers (isomers arising from hindered rotation around a single bond).

One powerful strategy for achieving stereoselectivity is through the ortho-selective C(sp²)–H functionalization. For instance, researchers have successfully employed a Palladium (Pd)-catalyzed C(sp²)–H alkenylation of racemic quinoline-derived biaryls with acrylates. This method yields axially chiral cinnamate (B1238496) ester-anchored biaryls with outstanding enantiomeric excess, demonstrating a precise level of stereochemical control. beilstein-journals.orgnih.gov Such approaches are pivotal for creating specific, single-isomer cinnamamide derivatives, thereby enabling more precise studies of their structure-activity relationships.

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry increasingly emphasizes efficiency, sustainability, and the use of novel technologies. The synthesis of N-aryl cinnamamides, including this compound, has benefited from these advancements, moving from traditional methods to more sophisticated catalytic and environmentally benign processes.

Catalytic Methods in N-Aryl Cinnamamide Synthesis

Catalysis offers a route to more efficient and selective chemical transformations. A variety of catalytic systems have been developed for the synthesis of cinnamamides and their precursors. These methods often provide higher yields and milder reaction conditions compared to conventional approaches that rely on stoichiometric reagents. mdpi.com

Key catalytic methods include:

Metal-Catalyzed Reductive Amidation: Nickel (Ni) salts have been used to catalyze the reductive amidation of nitrobenzene (B124822) and N-acylbenzotriazole, proceeding through a Ni(II)-nitrene species to produce the corresponding amide in moderate yields. beilstein-journals.org

Photocatalysis: Visible-light-mediated reactions represent a frontier in catalytic synthesis. One such method uses an Iridium [Ir] photocatalyst to promote C–N-bond cleavage of tertiary amines for cinnamamide synthesis. beilstein-journals.orgnih.gov Another approach employs an iron(III) chloride (FeCl₃) catalyst under visible light for the reductive transamidation of nitro compounds. beilstein-journals.orgnih.gov

Enzymatic Catalysis: Biocatalysis has emerged as a powerful and sustainable tool. Lipases, such as Lipozyme® TL IM and Candida antarctica lipase (B570770) B (CALB), are used to catalyze the amidation of methyl cinnamates or the acylation of amines, respectively. mdpi.comresearchgate.netnih.gov These enzymatic methods are often conducted under mild conditions and can be highly selective. researchgate.netmdpi.com For example, a highly efficient synthesis of cinnamamides from methyl cinnamates and phenylethylamines was achieved using Lipozyme® TL IM in a continuous-flow microreactor, reaching maximum conversion in just 40 minutes at 45°C. mdpi.com

Table 1: Comparison of Catalytic Methods in Cinnamamide Synthesis

| Catalytic Method | Catalyst Example | Key Features | Reference |

|---|---|---|---|

| Metal-Catalyzed Amidation | Nickel (Ni) salt | Mediates reductive amidation of nitro compounds. | beilstein-journals.org |

| Photocatalysis | Iridium [Ir] complex | Promotes C-N bond cleavage using visible light. | beilstein-journals.orgnih.gov |

| Photocatalysis | Iron(III) Chloride (FeCl₃) | Catalyzes reductive transamidation with visible light. | beilstein-journals.orgnih.gov |

| Enzymatic Catalysis | Lipozyme® TL IM | High efficiency in continuous-flow systems, short reaction times. | mdpi.comresearchgate.net |

| Enzymatic Catalysis | Candida antarctica lipase B | Excellent yields in lipase-catalyzed acylation. | nih.gov |

Green Solvent Systems and Environmentally Conscious Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov A primary focus is the replacement of hazardous organic solvents with more benign alternatives. nih.gov Traditional synthesis of cinnamamides often uses solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which pose environmental and safety risks. mdpi.com

Recent innovations have centered on using water as a reaction medium, a significant challenge given the poor water solubility of many organic reactants. mdpi.com To overcome this, surfactants can be employed to create micelles that solubilize non-polar substrates. A notable example is the use of sodium lauryl sulfate (B86663) (SLS) in water, which facilitates reactions under mild, environmentally friendly conditions. researchgate.net This approach aligns with green chemistry goals by minimizing pollution and utilizing safer substances. nih.govresearchgate.net

Other green approaches include:

Solvent-free reactions: Mechanochemical grinding and reactions under solvent-free conditions reduce waste and energy consumption. beilstein-journals.orgmdpi.com

Use of biocatalysts: Enzymes operate in aqueous media under mild temperatures and pressures, offering a green alternative to conventional chemical catalysts. mdpi.com

Continuous-flow microreactors: This technology allows for better control of reaction parameters, reduced reaction times, and easier catalyst recycling, contributing to a more sustainable process. mdpi.comresearchgate.net

Multi-step Synthesis and Intermediate Utilization

The construction of a complex molecule like this compound is typically achieved through a multi-step synthesis. This involves the sequential formation and utilization of key intermediates, a common strategy in organic chemistry. azom.comresearchgate.net

A practical synthetic route for this compound involves two primary stages: the preparation of the substituted aniline intermediate and the subsequent amide bond formation.

Synthesis of the Intermediate (4-Methoxy-2-nitroaniline): The precursor for the "N-(4-Methoxy-2-nitrophenyl)" portion of the target molecule is 4-methoxy-2-nitroaniline. A related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride (B1165640) in glacial acetic acid. nih.gov This confirms the availability and utility of 4-methoxy-2-nitroaniline as a stable and accessible starting material for further reactions.

Amide Formation: The final step is the formation of the amide linkage. A general and effective method for synthesizing N-aryl cinnamamides involves the reaction of a substituted aniline with cinnamoyl chloride. mdpi.commdpi.com In this case, the intermediate, 4-methoxy-2-nitroaniline, would be reacted with cinnamoyl chloride, typically in the presence of a base like triethylamine and a solvent such as tetrahydrofuran (THF), to yield the final product, this compound. mdpi.com

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 4-Methoxy-2-nitroaniline | Starting substituted aniline, provides the core phenyl ring structure. | nih.gov |

| Cinnamoyl Chloride | Acylating agent, provides the cinnamoyl moiety for amide bond formation. | mdpi.commdpi.com |

This strategic use of intermediates allows for a modular approach to the synthesis, where different substituted anilines and cinnamoyl derivatives can be combined to create a library of related compounds.

Advanced Structural Characterization and Conformational Analysis in Research

Single Crystal X-ray Diffraction Studies of N-Aryl Cinnamamides

Research on compounds such as N-(3-nitrophenyl)cinnamamide and N-(4-nitrophenyl)cinnamamide provides critical crystallographic data that serves as a valuable reference. For instance, N-(3-nitrophenyl)cinnamamide crystallizes in the monoclinic space group P2₁/n. mdpi.comresearchgate.netdocumentsdelivered.com The analysis of its crystal structure, determined at 150 K, reveals specific unit cell dimensions that define the repeating lattice. mdpi.comresearchgate.net Similarly, N-(4-nitrophenyl)cinnamamide has been analyzed, crystallizing in a monoclinic system. nih.gov The data from these studies are fundamental for comparing and predicting the crystallographic properties of other derivatives within the same family.

Below is a table summarizing the crystallographic data for N-(3-nitrophenyl)cinnamamide, a representative analogue.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7810 (5) |

| b (Å) | 23.0913 (15) |

| c (Å) | 8.2079 (5) |

| Volume (ų) | 1282.76 (15) |

| Z (formula units/cell) | 4 |

| Temperature (K) | 150 |

The conformation of N-aryl cinnamamides is characterized by the relative orientation of the two aromatic rings and the bridging amide group. In related nitrophenyl cinnamamides, the molecule tends to adopt a nearly planar, extended "linear" structure. mdpi.com For N-(3-nitrophenyl)cinnamamide, the dihedral angle between the planes of the cinnamoyl phenyl ring (Ring A) and the nitrophenyl ring (Ring B) is a mere 6.66 (3)°. mdpi.com This near-coplanarity is also observed in N-(4-nitrophenyl)cinnamamide, where the dihedral angle between the rings is 3.04 (8)°. nih.gov

The planarity is maintained by the trans conformation of both the C=C double bond and the amide linkage (–C(O)NH–). mdpi.com Key torsion angles in N-(3-nitrophenyl)cinnamamide highlight this extended conformation. mdpi.com This preference for planarity is a significant structural feature, influencing the electronic and packing properties of the molecule. In contrast, studies on N-(4-Methoxy-2-nitrophenyl)acetamide show that substituents can induce significant twists, with the acetamido group being rotated 25.4 (5)° out of the plane of the central ring, demonstrating how substitution patterns directly impact conformational preferences. nih.gov

| Compound | Angle Description | Value (°) | Reference |

|---|---|---|---|

| N-(3-nitrophenyl)cinnamamide | Dihedral angle between Ring A and Ring B | 6.66 (3) | mdpi.com |

| N-(4-nitrophenyl)cinnamamide | Dihedral angle between phenyl and nitrophenyl rings | 3.04 (8) | nih.gov |

| N-(3-nitrophenyl)cinnamamide | Torsion Angle (C2–C1–N1–C10) | -2.64 (8) | mdpi.com |

| N-(3-nitrophenyl)cinnamamide | Torsion Angle (C1–N1–C10–C11) | -9.82 (9) | mdpi.com |

Spectroscopic Techniques for Structural Elucidation in Research

While X-ray crystallography provides the ultimate structural detail for solids, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming molecular identity and structure in solution and as bulk materials, especially for newly synthesized derivatives. mdpi.comresearchgate.netashdin.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. unimelb.edu.au For N-aryl cinnamamides, ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular framework. researchgate.net

In the ¹H NMR spectrum of N-(3-nitrophenyl)cinnamamide, characteristic signals include a broad singlet for the amide proton (-NH) around 10.73 ppm. researchgate.net The vinyl protons of the cinnamoyl group appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming their trans configuration. researchgate.netresearchgate.net Aromatic protons appear as a complex multiplet in the range of 7.46–8.76 ppm. researchgate.net

The ¹³C NMR spectrum further corroborates the structure. For N-(3-nitrophenyl)cinnamamide, the carbonyl carbon (C=O) resonates at approximately 164.18 ppm. researchgate.net The carbons of the nitro-substituted aromatic ring and the cinnamoyl phenyl ring appear in the characteristic region of 113-148 ppm. researchgate.net Advanced 2D NMR techniques, such as COSY and HSQC, can be applied to unambiguously assign all proton and carbon signals, which is invaluable for the structural elucidation of new, more complex derivatives. youtube.com

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -NH (amide) | 10.73 (br s) |

| Ar-H (nitrophenyl) | 8.76 (t), 8.00 (d), 7.94 (d) | |

| Ar-H (phenyl) & CH=CH | 7.46–7.67 (m) | |

| CH=CH | 6.83 (d, J=15.79 Hz) | |

| ¹³C NMR | C=O (amide) | 164.18 |

| Aromatic & C=C | 113.33 - 148.05 | |

| CH=CH-C=O | 121.49 |

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the key functional groups present in a molecule, making it an essential tool for monitoring reaction progress and confirming the synthesis of new derivatives. pharmainfo.innih.gov The IR spectra of N-aryl cinnamamides exhibit several characteristic absorption bands.

The most prominent peaks include the N-H stretching vibration, typically observed in the range of 3039-3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band between 1604-1687 cm⁻¹. researchgate.net For nitro-substituted derivatives, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1336-1418 cm⁻¹ and 1500-1600 cm⁻¹, respectively. researchgate.net These distinct peaks provide clear evidence for the successful incorporation of the cinnamoyl and nitrophenyl moieties into the final product. ashdin.com

| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3039 - 3300 |

| Amide Carbonyl (C=O) | Stretching | 1604 - 1687 |

| Nitro (NO₂) | Symmetric/Asymmetric Stretching | 1336 - 1418 |

| Alkene (C=C) | Stretching | ~1600 - 1640 |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of newly synthesized organic compounds, including N-(4-Methoxy-2-nitrophenyl)cinnamamide. This powerful method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which in turn allows for the determination of its elemental composition with a high degree of confidence. The precision of HRMS is typically in the range of a few parts per million (ppm), enabling differentiation between compounds that may have the same nominal mass but different molecular formulas.

In the analysis of cinnamamide derivatives, techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, preserving the molecular ion for accurate mass measurement.

For a compound like this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₆H₁₄N₂O₄. An experimental HRMS measurement would then aim to match this calculated value. For instance, research on analogous compounds such as N-(4-methoxyphenyl)cinnamamide (C₁₆H₁₅NO₂) reported a calculated m/z for the [M+H]⁺ ion of 254.1176, with an experimentally found value of 254.1178, demonstrating excellent agreement. Similarly, for N-(4-chlorophenyl)cinnamamide (C₁₅H₁₂ClNO), the calculated [M+H]⁺ was 258.0680 and the found value was 258.0682.

While specific experimental HRMS data for this compound is not available in the surveyed literature, the established methodology for related structures underscores the expected approach. The confirmation of the molecular mass would involve dissolving a sample of the compound and analyzing it via an instrument like an Agilent 6530 accurate-mass quadrupole time-of-flight (Q-TOF) system. The resulting spectrum would be analyzed for the peak corresponding to the protonated molecule, and its measured m/z would be compared to the calculated value to confirm the molecular formula.

Table of Expected HRMS Data

As specific experimental data for this compound is not publicly available, the following table is presented for illustrative purposes based on the expected molecular formula.

| Compound Name | Molecular Formula | Adduct | Calculated Mass-to-Charge Ratio (m/z) |

| This compound | C₁₆H₁₄N₂O₄ | [M+H]⁺ | 299.0975 |

| This compound | C₁₆H₁₄N₂O₄ | [M+Na]⁺ | 321.0795 |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. For cinnamamide (B152044) derivatives, DFT calculations, often performed with basis sets like B3LYP/6-311++G(d,p), help in optimizing molecular geometry and predicting various electronic properties. mdpi.comresearchgate.net Such studies provide a theoretical counterpart to experimental data obtained from techniques like X-ray crystallography. mdpi.com

Electronic Structure and Reactivity Predictions

The electronic properties of N-(4-Methoxy-2-nitrophenyl)cinnamamide can be elucidated through DFT by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability.

In related nitro-aromatic compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the molecule. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distribution. In these maps, red areas indicate regions of high electron density (electrophilic attack centers), often around oxygen atoms, while blue areas show electron-deficient regions (nucleophilic attack centers). sci-hub.se For this compound, the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the carbonyl oxygen, are expected to be primary sites for electrophilic interactions.

Table 1: Key DFT-Derived Electronic and Reactivity Parameters (Conceptual) This table outlines the typical parameters obtained from DFT calculations for compounds structurally similar to this compound.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The distribution is expected over the cinnamoyl and methoxyphenyl rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The distribution is anticipated to be concentrated around the nitrophenyl ring due to the electron-withdrawing nitro group. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Global Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and softness, calculated from HOMO/LUMO energies. | These descriptors quantify the compound's overall reactivity profile. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for intermolecular interactions, with negative potential on oxygen atoms and positive potential around amide N-H. |

Conformational Analysis and Energy Minima

Conformational analysis reveals the three-dimensional arrangement of atoms and the relative stability of different conformers. This is determined by calculating torsion and dihedral angles. X-ray diffraction studies of structurally similar compounds provide valuable experimental data that can be compared with DFT-optimized geometries. mdpi.com

For instance, the analysis of a closely related compound, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, shows that the molecule is not planar. nih.gov The central amide unit forms significant dihedral angles with the two attached benzene (B151609) rings. nih.gov The nitro and methoxy substituents, however, tend to lie nearly in the plane of their respective aromatic rings. nih.gov In various cinnamamide derivatives, the molecule often adopts a nearly planar, extended conformation, which is stabilized by intramolecular hydrogen bonds. mdpi.comnih.gov In N-(4-nitrophenyl)cinnamamide, the dihedral angle between the two phenyl rings is small, at 3.04 (8)°. nih.gov

Table 2: Selected Torsion and Dihedral Angles in Structurally Related Compounds

| Compound | Torsion/Dihedral Angle | Angle (°) | Reference |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle between central amide and benzene ring 1 | 28.17 (13) | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle between central amide and benzene ring 2 | 26.47 (13) | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Torsion angle of the nitro group (O-N-C-C) | 17.1 (3) | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Torsion angle of the methoxy group (C-O-C-C) | -4.6 (4) | nih.gov |

| N-(4-Nitrophenyl)cinnamamide | Dihedral angle between the two phenyl rings | 3.04 (8) | nih.gov |

| N-(4-Nitrophenyl)cinnamamide | Dihedral angle between amide fragment and nitrophenyl ring | 7.29 (9) | nih.gov |

| N-(3-nitrophenyl)cinnamamide | Angle between the planes of the two phenyl rings | 6.66 (3) | mdpi.com |

Based on this data, this compound is predicted to have a non-planar conformation, with twists occurring around the amide linkage. The planarity of the cinnamoyl group itself is likely maintained.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting how a compound might interact with a biological target.

Prediction of Ligand-Target Interactions

Docking studies on cinnamamide derivatives have been used to predict their interactions with various biological targets, such as enzymes and cellular receptors. mdpi.comimpactfactor.org For this compound, a docking study would involve placing the molecule into the active site of a target protein to identify key binding interactions. These interactions typically include:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, nitro group oxygens, and methoxy oxygen can act as acceptors.

Hydrophobic Interactions: The phenyl rings of the cinnamamide structure can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Studies on related compounds have identified specific interactions; for example, docking of p-nitrophenyl hydrazones against the COX-2 enzyme revealed key hydrogen bonds and hydrophobic interactions within the active site.

Binding Affinity Predictions for Biomolecular Targets

A primary output of molecular docking is a scoring function that estimates the binding affinity (or binding energy) between the ligand and its target. A more negative score typically indicates a stronger, more favorable interaction. These scores are used to rank different compounds and predict their potential as inhibitors. In a study of p-methoxycinnamoyl hydrazides, a "rerank score" was used to predict anticancer activity, with a more negative score indicating higher potential. impactfactor.org

Table 3: Example Binding Affinity Predictions for Cinnamamide Derivatives (Conceptual) This table illustrates how binding affinity data is typically presented for cinnamamide derivatives against a hypothetical protein target.

| Compound | Target Protein | Docking Score (e.g., kcal/mol) | Predicted Key Interactions |

| N-(phenyl)cinnamamide | Kinase A | -7.5 | H-bond with backbone, π-π stacking |

| N-(4-chlorophenyl)cinnamamide | Kinase A | -8.2 | H-bond, halogen bond, hydrophobic interactions |

| N-(4-methoxyphenyl)cinnamamide | Kinase A | -8.0 | H-bond, hydrophobic interactions |

| This compound | Kinase A | -8.8 (Predicted) | H-bonds (amide, nitro), π-π stacking, hydrophobic |

The predicted higher affinity for this compound would be attributed to the additional hydrogen bonding capacity of the nitro group and the specific electronic effects of the substituents.

Analysis of Molecular Recognition Mechanisms

Molecular recognition is governed by non-covalent interactions that determine how molecules bind specifically and selectively. Crystal structure analysis of related cinnamamides provides direct evidence of these interactions. In the solid state, molecules of N-(4-nitrophenyl)cinnamamide are linked by intermolecular N-H···O and C-H···O hydrogen bonds, forming a two-dimensional network. nih.gov Furthermore, π-π stacking interactions between phenyl rings, with centroid-centroid distances around 3.7 Å, further stabilize the crystal structure. nih.gov

For this compound, similar mechanisms are expected. The amide N-H group would be a primary hydrogen bond donor, likely interacting with a carbonyl or nitro oxygen of an adjacent molecule. The nitro group itself is a strong hydrogen bond acceptor. mdpi.com The electron-rich cinnamoyl phenyl ring and the electron-deficient nitrophenyl ring could engage in favorable π-π stacking interactions, which are crucial for stabilizing ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For cinnamamide derivatives, QSAR can elucidate the specific molecular features that govern their therapeutic potential.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the general framework for such models has been established for the broader class of cinnamamide derivatives. nih.gov These models are typically developed using a dataset of cinnamamides with varying substituents and their corresponding measured biological activities, such as anticonvulsant, anti-inflammatory, or anticancer effects. nih.govikm.org.myashdin.com

The development process involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors are then subjected to statistical analysis, often using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a predictive model. mdpi.comtechnologynetworks.com For instance, a study on a series of cinnamamide derivatives might yield a regression equation that links specific descriptors to their inhibitory concentration (IC50) against a particular enzyme or cell line. The robustness and predictive power of these models are rigorously validated using internal and external sets of compounds.

A hypothetical QSAR model for a series of cinnamamide derivatives might take the following form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where the descriptors could be electronic, steric, or lipophilic properties of the molecules.

The primary goal of QSAR is to identify the molecular descriptors that have the most significant impact on the biological activity of a compound. For cinnamamide derivatives, several classes of descriptors are considered crucial.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methoxy group (-OCH3) in this compound would significantly influence these descriptors. For example, the nitro group's strong electron-withdrawing nature can affect the reactivity and interaction capabilities of the aromatic ring. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as specific steric parameters for substituents, can influence how well the molecule fits into a biological target's binding site.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

The following table outlines some key molecular descriptors that are typically important in QSAR studies of cinnamamide derivatives.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affects the complementarity of the ligand with the binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Encodes information about molecular size, shape, and branching. |

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. ikm.org.my These simulations can reveal the stability of the ligand-protein complex, conformational changes, and key binding interactions over time.

The dynamic behavior is analyzed by monitoring several parameters, including:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable RMSD value over time suggests that the system has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. High RMSF values in certain regions can point to flexibility that may be important for ligand binding or protein function.

Radius of Gyration (Rg): This parameter provides insight into the compactness of the protein structure. Significant changes in Rg upon ligand binding can indicate conformational changes. ikm.org.my

The stability of the this compound-protein complex can be inferred from the analysis of the MD simulation trajectory. A ligand that remains within the binding pocket and maintains key interactions throughout the simulation is considered to have a stable binding mode.

Conformational changes in both the ligand and the protein are also of significant interest. The flexibility of the cinnamamide scaffold allows it to adopt different conformations to fit optimally within the binding site. MD simulations can reveal these conformational adjustments and how they are influenced by the specific substitution pattern of the molecule.

The following table summarizes the key analyses performed in MD simulations and their interpretations in the context of ligand-protein interactions.

| Analysis | Description | Interpretation of Results |

| RMSD | Measures the deviation of atomic positions over time. | A stable RMSD indicates that the ligand-protein complex has reached equilibrium. |

| RMSF | Measures the fluctuation of individual residues. | Highlights flexible regions of the protein that may be involved in binding. |

| Radius of Gyration | Measures the compactness of the protein. | Can indicate conformational changes in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Identifies key hydrogen bond interactions that contribute to binding affinity. |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Methoxy (B1213986) and Nitrophenyl Substitutions on Mechanistic Activity

The nitro group, being strongly electron-withdrawing, significantly influences the electronic environment of the anilide ring. In studies of related acetamide (B32628) analogs, the presence of a nitro group ortho to the amide linkage has been shown to induce significant intramolecular interactions. For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, an intramolecular N—H⋯O hydrogen bond forms between the amide proton and an oxygen atom of the ortho-nitro group. nih.gov This internal hydrogen bonding can satisfy the hydrogen-bond donor capacity of the amide, thereby limiting its ability to form strong intermolecular hydrogen bonds and influencing the crystal packing and potentially the molecule's interaction with biological targets. nih.gov Furthermore, the nitro group's position dictates the planarity of the molecule; in N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted out of the phenyl ring plane, a feature that can affect binding to molecular targets. nih.gov

The following table summarizes the conformational impact of these substituents in a closely related analog, N-(4-Methoxy-2-nitrophenyl)acetamide.

| Substituent | Position | Torsion Angle from Phenyl Ring | Intramolecular Interactions | Reference |

| Methoxy | C4 | 6.1 (5)° | Nearly coplanar | nih.gov |

| Nitro | C2 | -12.8 (5)° | Forms intramolecular N—H⋯O hydrogen bond with amide | nih.govnih.gov |

| Acetamido | C1 | 25.4 (5)° | Twisted relative to the ring | nih.gov |

Modifications of the Cinnamoyl Moiety

The cinnamoyl portion of the molecule is a critical pharmacophore, featuring an α,β-unsaturated carbonyl system that can act as a Michael acceptor, and a phenyl ring that can engage in various non-covalent interactions. researchgate.netacs.org

The different spatial arrangements of substituents in E and Z isomers can lead to distinct physical, chemical, and biological properties. studymind.co.uk The conversion from the E to the Z isomer can be achieved using various photosensitizers under light irradiation. researchgate.netstrath.ac.uk Research has shown that selective energy transfer from an excited photocatalyst to the E-isomer drives the conversion. The reverse process, from Z to E, is often less efficient due to developing allylic strain in the Z-isomer, which causes deconjugation of the chromophore. researchgate.netstrath.ac.uk This inherent difference in stability and photoreactivity underscores the distinct conformational and electronic properties of the two isomers, which can translate to different interaction capabilities with biological targets.

The table below details the results of photocatalytic isomerization for a parent E-cinnamamide.

| Photosensitizer | Light Source (λ) | Z/E Ratio Achieved | Reference |

| Thioxanthone | 405 nm LED | - | nih.gov |

| (-)-Riboflavin (Vitamin B2) | 402 nm | up to 99:1 | researchgate.netstrath.ac.uk |

| 4CzIPN (0.01 mol%) | Visible Light | 95:5 | researchgate.net |

The terminal phenyl ring of the cinnamoyl group provides a site for modification to fine-tune activity. Substituents on this ring can alter the molecule's electronic properties, lipophilicity, and ability to form specific interactions like hydrogen bonds. acs.org

Structure-activity relationship studies on related compounds have demonstrated the importance of this substitution pattern. For example, in a series of hydroxycinnamate derivatives, a 3-methoxy-4-hydroxy substitution pattern on the cinnamoyl core was found to facilitate hydrogen bonding with target residues, while the ring itself enhanced hydrophobic interactions. acs.org In another study comparing simple cinnamic acid derivatives, 4-methoxycinnamic acid showed slightly higher activity in an Nrf2/ARE assay compared to unsubstituted cinnamic acid, suggesting a positive role for the para-methoxy group on this ring. mdpi.com The introduction of electron-withdrawing or electron-donating groups can systematically alter the reactivity of the α,β-unsaturated system and the binding affinity of the entire molecule. science.gov

Variations of the Amide Linkage and Terminal Groups

The amide linkage is a fundamental structural feature, providing rigidity and specific hydrogen bonding capabilities. google.com Its modification or replacement can have profound effects on activity. SAR studies on other compound classes show that while a range of modifications to amide groups can be tolerated, the introduction of polar or charged groups may reduce activity, likely by altering physicochemical properties such as membrane permeability. nih.gov

Amide Bond Orientations and Conformational Constraints

In analogues like N-(4-nitrophenyl)cinnamamide and N-(3-nitrophenyl)cinnamamide, the central amide bridge (C-C(=O)-N-C) tends to be nearly planar. nih.govnih.govmdpi.com This planarity is a common feature of amide bonds due to resonance. The molecule often adopts an extended, all-trans conformation of the double bond and the amide unit. mdpi.com

The orientation of the two aromatic rings relative to each other is a key conformational feature. In N-(4-nitrophenyl)cinnamamide, the dihedral angle (the angle between the planes of the two rings) is reported to be very small, around 3.04°, indicating a nearly co-planar arrangement. nih.govnih.govdoaj.org For the meta-substituted N-(3-nitrophenyl)cinnamamide, this angle is slightly larger at 6.66°. mdpi.com These findings suggest that the cinnamoyl and N-phenyl rings can adopt a relatively flat conformation, which may be stabilized by intermolecular π-π stacking interactions in a crystal lattice. nih.gov

Furthermore, analysis of N-(4-methoxy-2-nitrophenyl)acetamide reveals that the substituents on the N-phenyl ring are not perfectly coplanar with the ring itself. nih.gov The methoxy group exhibits a small torsion angle, while the nitro and acetamido groups show more significant twists. nih.gov This non-planarity in the N-phenyl portion of the molecule introduces specific steric and electronic features that can influence binding to a biological target.

Table 1: Comparative Conformational Data from Related Cinnamamide (B152044) Structures

| Compound | Dihedral Angle Between Rings | Key Torsion/Planarity Notes | Reference(s) |

| N-(4-nitrophenyl)cinnamamide | 3.04 (8)° | Central NOC₃ fragment is planar. | nih.govnih.govdoaj.org |

| N-(3-nitrophenyl)cinnamamide | 6.66 (3)° | Molecule is close to planar with an extended conformation. | mdpi.com |

| N-(4-methoxy-2-nitrophenyl)acetamide | Not Applicable | Methoxy group nearly coplanar (6.1° torsion angle); Nitro (12.8°) and Acetamido (25.4°) groups are significantly twisted from the phenyl ring plane. | nih.gov |

Impact of N-Substituent Diversity on Binding and Activity

The identity and position of substituents on the N-aryl ring of the cinnamamide scaffold are critical determinants of biological activity. nih.gov Altering these substituents modifies the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with molecular targets.

Studies on various N-arylcinnamamides have demonstrated that the anti-inflammatory potential is significantly influenced by the substitution pattern on the anilide ring. mdpi.com For instance, di-substitution at the C(2,5)′ or C(2,6)′ positions with bulky, lipophilic groups tends to be favorable for activity. mdpi.com In one study, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide showed high inhibitory effects on the transcription factor NF-κB. mdpi.com This suggests that both the position and the electron-withdrawing nature of the substituents are important.

In a different context, research on N-phenyl cinnamamide derivatives as activators of the Nrf2/ARE pathway showed varied results based on the N-phenyl substituent. nih.gov A chloro group at the para-position resulted in the highest activity, while electron-donating groups like dimethylamine, methoxy, and ethoxy also conferred significant, though lesser, activity. nih.gov Interestingly, a nitrile group, which is electron-withdrawing, led to poorer activity in that specific assay. nih.gov This highlights that the relationship between electronic properties and activity is complex and target-dependent. For antimalarial activity, the most effective cinnamanilides possessed at least two halogen substituents on the N-aryl ring. nih.gov

These findings underscore that there is no single rule for substitution; the optimal pattern depends on the specific biological target being pursued. The 4-methoxy and 2-nitro groups on the N-phenyl ring of N-(4-Methoxy-2-nitrophenyl)cinnamamide provide a unique combination of an electron-donating group and a strong electron-withdrawing group, which will define its specific pharmacological profile.

Table 2: Influence of N-Aryl Substituents on the Biological Activity of Cinnamamides

| N-Aryl Substituent(s) | Observed Effect on Activity | Target/Assay | Reference(s) |

| 2,5-Dichloro / 2,6-Dibromo | High inhibitory effect | NF-κB Activation | mdpi.com |

| 4-Chloro | Highest activity | Nrf2/ARE Luciferase Assay | nih.gov |

| 4-Dimethylamino | Potent activity | Nrf2/ARE Luciferase Assay | nih.gov |

| 4-Methoxy / 4-Ethoxy | Moderate activity | Nrf2/ARE Luciferase Assay | nih.gov |

| 4-Bromo-2-chloro | Most effective agent (IC₅₀ = 0.58 µM) | Anti-plasmodial (Antimalarial) | nih.gov |

| Trifluoromethyl group | Significant activity | Antidepressant (Tail Suspension Test) | nih.gov |

Pharmacophore Model Development and Optimization

A pharmacophore model is an abstract representation of the essential molecular features required for a specific biological activity. For the cinnamamide class, such models are invaluable for guiding the design of new and more potent derivatives.

Identification of Essential Features for Target Interaction

The cinnamamide structure is considered a "privileged scaffold" because it contains several key features that can engage in favorable interactions with a variety of biological macromolecules. nih.govashdin.com The essential components of the cinnamamide pharmacophore include:

An α,β-Unsaturated Carbonyl System: This Michael acceptor is an electrophilic center that can potentially form covalent bonds with nucleophilic residues (like cysteine) in a target protein. nih.gov

Two Aromatic Rings: The cinnamoyl phenyl ring and the N-phenyl ring provide platforms for hydrophobic and π-π stacking interactions with aromatic amino acid residues in a binding pocket.

Amide Linker: The -C(=O)NH- group is a critical hydrogen bonding unit. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. unhas.ac.id

Substituent Positions: The aromatic rings offer multiple positions for substitution, allowing for the fine-tuning of the molecule's steric, electronic, and lipophilic properties to achieve optimal fit and interaction with a specific target. researchgate.net

The combination of these features allows cinnamamide derivatives to interact with a wide array of targets, from enzymes to transcription factors. mdpi.com

Design Strategies for Enhanced Research Potential

Building on the SAR and pharmacophore insights, several strategies can be employed to design novel derivatives of this compound with enhanced potential for research and therapeutic development.

Systematic Substitution Analysis: A primary strategy involves the systematic modification of both aromatic rings. On the N-phenyl ring, the methoxy and nitro groups could be moved to other positions to probe the spatial requirements of the binding pocket. They could also be replaced with other electron-donating (e.g., hydroxyl, alkyl) or electron-withdrawing (e.g., halogen, trifluoromethyl) groups to modulate activity. mdpi.comnih.gov

Conformational Restriction: To improve binding affinity and selectivity, the inherent flexibility of the molecule can be constrained. This could be achieved by introducing cyclic structures or by incorporating bulky groups that limit rotation around key single bonds, effectively "locking" the molecule into a more bioactive conformation.

Hybrid Molecule Design: A powerful approach involves creating hybrid molecules that combine the cinnamamide scaffold with another known pharmacophore. researchgate.net For example, attaching a heterocyclic moiety, which is common in many drugs, to the N-phenyl position could open up new interactions with a target and lead to novel biological activities. lkdkbanmerucollege.ac.in

Bioisosteric Replacement: The amide bond itself can be replaced with a bioisostere (a chemical group with similar physical or chemical properties) to improve metabolic stability or alter hydrogen bonding capacity.

By employing these rational design strategies, researchers can optimize the cinnamamide scaffold to develop new chemical probes and potential drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Mechanistic Biological Investigations in Vitro and Pre Clinical Models

Molecular Target Identification and Validation

Comprehensive searches of scientific databases have yielded no specific studies identifying or validating the molecular targets of N-(4-Methoxy-2-nitrophenyl)cinnamamide. The subsequent subsections detail the absence of data in specific areas of molecular interaction.

Enzyme Inhibition Profiles

There is no available data on the inhibitory activity of this compound against key enzymes such as α-glucosidase, cholinesterase, tyrosinase, or various kinases. While other cinnamamide (B152044) derivatives have been investigated for such properties, these findings cannot be attributed to this compound.

Receptor Binding and Modulation Studies

No studies concerning the binding affinity or modulatory effects of this compound on any receptors, including dopamine (B1211576) receptors, have been found in the current scientific literature. Research in this area has been conducted on different, though related, chemical structures.

Protein-Protein Interaction Modulation

There is no published evidence to suggest that this compound has been evaluated as a modulator of protein-protein interactions. This remains a hypothetical area of investigation for this specific compound.

Cellular Pathway Modulation Studies

Investigations into how this compound might modulate cellular pathways have not been reported.

Signaling Pathway Interventions

Specific data on the effects of this compound on signaling pathways, such as the NF-κB or Akt pathways, are not available. Studies on other N-phenyl cinnamamide derivatives have shown modulation of related pathways like Nrf2, but this cannot be extrapolated to the title compound.

Gene Expression Regulation Studies

No research has been published detailing the effects of this compound on the regulation of gene expression.

Cellular Process Modulation

Research into the specific effects of this compound on fundamental cellular processes such as the cell cycle, apoptosis, and autophagy is not extensively detailed in the current scientific literature. Similarly, its role in the modulation of microbial biofilm formation remains an area with limited available data. While the broader class of cinnamamide derivatives has been investigated for such activities, specific findings for the N-(4-Methoxy-2-nitrophenyl) variant are yet to be widely published.

Mechanisms of Action in In Vitro Models

The potential therapeutic activities of this compound are inferred from its chemical structure and studies on analogous compounds. The primary mechanisms investigated in vitro for cinnamamide derivatives include antimicrobial, anti-inflammatory, and antioxidant actions.

Direct Molecular Interactions

The antimicrobial activity of cinnamamide derivatives, particularly their antifungal action, is often attributed to direct interactions with essential components of the fungal cell. One of the primary targets is the cell membrane and its components. While direct binding studies for this compound are not specified, a proposed mechanism for related compounds involves the disruption of the fungal cell membrane's integrity. This can occur through interactions with ergosterol (B1671047), a vital sterol in fungal cell membranes that is absent in animal cells, leading to increased membrane permeability and eventual cell death.

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are well-documented, and cinnamamide derivatives are no exception. The antioxidant mechanism of this compound is likely associated with its ability to act as a free radical scavenger. The presence of the methoxy (B1213986) group on the phenyl ring can enhance this activity. These compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Studies on related N-phenyl cinnamamide derivatives have shown they can protect hepatocytes from oxidative stress by activating the Nrf2/antioxidant response element (ARE) pathway, which leads to the synthesis of endogenous antioxidants like glutathione.

Modulation of Inflammatory Mediators and Enzymes

The anti-inflammatory potential of this compound is linked to its ability to modulate the activity of key inflammatory mediators and enzymes. Cinnamic acid and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The specific interactions of this compound with these inflammatory pathways are a subject for further detailed investigation.

In Vitro Assays and Screening Methodologies

High-Throughput Screening for Hit Identification

High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying "hit" compounds with desired biological activity from large chemical libraries. While there is no specific public documentation detailing the identification of this compound as a "hit" through a large-scale HTS campaign, the synthesis and screening of focused libraries of cinnamamide derivatives are a common approach. For instance, screening of substituted N-phenyl cinnamamide derivatives has been performed using an Nrf2/antioxidant response element (ARE)-driven luciferase reporter assay to identify compounds that can activate the Nrf2 pathway. This type of targeted screening is instrumental in discovering compounds with specific mechanisms of action.

Biochemical and Cell-Based Assay Development

Limited publicly available information currently details the specific development of biochemical and cell-based assays exclusively for the compound this compound. Scientific literature does not extensively describe assays designed to probe its specific molecular interactions or cellular effects.

Research into compounds of similar classes often involves a variety of standard assays. For instance, kinase inhibition assays are frequently employed to determine if a compound interferes with the activity of specific protein kinases, which are crucial regulators of cell signaling. In a cellular context, assays such as MTT or MTS are commonly used to assess cell viability and proliferation in the presence of a test compound. Flow cytometry-based assays could be developed to investigate effects on the cell cycle or apoptosis. However, specific data from such assays for this compound are not found in the reviewed literature.

The development of a novel assay for this compound would hypothetically involve identifying a putative biological target and then designing a system to measure the compound's effect on that target. This could range from enzymatic assays using purified proteins to more complex cell-based systems that measure downstream cellular responses.

Without specific research focused on this molecule, the following table represents a hypothetical outline of assays that could be developed, based on common practices in drug discovery for related chemical scaffolds.

Hypothetical Assay Development Framework

| Assay Type | Potential Target/Pathway | Endpoint Measured | Purpose |

| Biochemical | Specific Kinase (e.g., EGFR, VEGFR) | Enzyme activity (e.g., ATP consumption, substrate phosphorylation) | To determine direct inhibitory action on a purified protein. |

| Cell-Based | Cancer Cell Line (e.g., A549, HeLa) | Cell Viability (e.g., MTT assay) | To assess general cytotoxicity or anti-proliferative effects. |

| Cell-Based | Reporter Gene Assay | Transcriptional activity of a specific pathway (e.g., NF-κB) | To measure the effect on a particular signaling pathway within a cell. |

This table is illustrative and does not represent completed studies on this compound based on available data.

Co-crystallization Studies with Target Proteins

There are no publicly accessible reports or crystal structures in databases like the Protein Data Bank (PDB) detailing the co-crystallization of this compound with any target protein.

Co-crystallization studies are a critical step in mechanistic biology and structure-based drug design. This technique involves forming a crystal of a target protein while it is in a complex with the compound of interest. The resulting crystal structure, determined through X-ray diffraction, provides atomic-level detail of how the compound binds to the protein. This information is invaluable for understanding the basis of its activity and for guiding further chemical modifications to improve potency or selectivity.

The absence of such data for this compound indicates that either its biological target has not been definitively identified, or that attempts to obtain a co-crystal structure have not yet been successful or published. The process can be challenging, requiring stable and soluble protein, as well as a compound that binds with sufficient affinity and residence time to remain associated with the protein during crystallization.

Research Applications and Chemical Biology Probes

Development as Molecular Probes for Biological Systems

Molecular probes are essential for dissecting cellular pathways and validating new drug targets. The cinnamamide (B152044) scaffold is well-suited for the development of such probes due to its versatile biological activity and tunable structure. nih.gov

The identification of direct molecular targets is a critical step in understanding the mechanism of action of bioactive compounds. Cinnamamide derivatives have been successfully used to identify and validate novel therapeutic targets. For instance, a series of cinnamamides was synthesized to probe their anti-inflammatory effects, leading to the discovery that a lead compound, 2i, directly binds to Myeloid Differentiation 2 (MD2). nih.gov This interaction inhibits the formation of the MD2/TLR4 complex, a key step in pro-inflammatory signaling, thereby validating MD2 as a druggable target for sepsis and acute lung injury. nih.gov Similarly, other studies have used cinnamamide derivatives to identify inhibitors of Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE/Ref-1), a crucial protein in cancer cell survival, demonstrating the utility of this scaffold in target validation. mdpi.com The synthesis of related compounds like N-(4-Methoxy-2-nitrophenyl)acetamide for the express purpose of elucidating molecular targets underscores the research interest in this specific chemical moiety. nih.gov

Chemical genetics employs small molecules to modulate protein function, offering a powerful alternative to traditional genetic methods. wikipedia.org This approach allows for the conditional and reversible perturbation of biological pathways. Cinnamamides, with their broad spectrum of biological activities, are ideal candidates for chemical genetic screens. researchgate.net By screening libraries of cinnamamide derivatives, researchers can identify compounds that produce a specific phenotype, which can then be used to uncover the roles of specific proteins in a biological process. wikipedia.org For example, chemical screens using cinnamamide-like molecules in zebrafish or Xenopus embryos can reveal genes and pathways critical for developmental processes. wikipedia.org

Role as Lead Compounds in Pre-clinical Research

A lead compound is a chemical starting point for the development of a new drug. The cinnamamide scaffold has served as the foundation for numerous lead compounds in diverse therapeutic areas. researchgate.netnih.gov Derivatives have shown potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. nih.govnih.govikm.org.my For instance, certain cinnamamide derivatives have been identified as potent inhibitors of α-glucosidase, suggesting their potential in managing diabetes. ui.ac.idresearchgate.net

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency, selectivity, and pharmacokinetic properties. For cinnamamide derivatives, this often involves modifying the substituents on both the phenyl ring and the amide nitrogen. nih.gov A study focused on developing inhibitors for APE/Ref-1 for melanoma treatment synthesized a lead compound and several analogs. mdpi.com This structure-activity relationship (SAR) study revealed that adding a hydroxyl group to the phenyl ring could enhance water solubility, although sometimes at the cost of activity. mdpi.com Specifically, the 4-hydroxyphenyl derivative (compound 11) showed potent anti-melanoma activity with an IC₅₀ of less than 0.1 μM and improved solubility. mdpi.com Another study optimized N-phenyl cinnamamides as activators of the Nrf2/ARE pathway, which protects cells from oxidative stress. By testing various substitutions, they identified a derivative with a meta-hydroxy group as having the most potent activity. nih.gov

Table 1: Optimization of Bis-Cinnamamide Derivatives as APE/Ref-1 Inhibitors

| Compound | Modification | Anti-Melanoma Activity (IC₅₀) | Key Finding | Reference |

| Lead Compound 2 | bis-cinnamoyl-1,12-dodecamethylenediamine | - | Significantly inhibited tumor growth in vivo. | mdpi.com |

| Compound 9 | Addition of meta-hydroxyl group | Poor activity | Modification reduced potency. | mdpi.com |

| Compound 11 | Addition of para-hydroxyl group | < 0.1 µM | Potent activity with improved water solubility. | mdpi.com |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (bioactive structural units) into a single hybrid molecule. nih.govhilarispublisher.com This approach aims to create compounds with improved affinity, better efficacy, or a multi-target profile, which is particularly useful for complex diseases like cancer or neurodegenerative disorders. nih.govnih.gov The cinnamamide scaffold is frequently used in hybridization. For example, hybrids of cinnamic acid and aminoadamantanes have been synthesized, resulting in compounds with higher antioxidant activity than the parent molecules. researchgate.net In another instance, the cinnamamide subunit was fused with a dibenzylamine (B1670424) pharmacophore to create dual inhibitors of cholinesterases and Aβ aggregation for potential Alzheimer's disease therapy. nih.gov This strategy demonstrates the modularity of the cinnamamide core in creating novel, multifunctional research compounds.

Potential for Functional Materials in Research Contexts

Beyond biological applications, the structural features of N-(4-Methoxy-2-nitrophenyl)cinnamamide suggest its potential use in materials science. The planar nature of the aromatic rings and the amide linkage, combined with the potential for strong intermolecular forces, make it a candidate for creating ordered molecular assemblies. The crystal structure of the related N-(4-Nitrophenyl)cinnamamide reveals a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. doaj.org These non-covalent interactions are fundamental to crystal engineering and the design of functional materials with specific optical or electronic properties. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties and packing of molecules in the solid state, a feature explored in studies of nitrophenyl-substituted pyrazolines. acs.org

Exploration in New Polymer or Coating Design (if applicable as a building block)

While direct studies on the incorporation of this compound into polymers are not extensively documented, the inherent reactivity of its cinnamoyl group presents a strong case for its potential as a monomer or a functional additive in polymer and coating design. Cinnamic acid and its derivatives are well-regarded as versatile building blocks for advanced polymers. researchgate.net The presence of the carbon-carbon double bond in the cinnamoyl moiety allows for polymerization through various mechanisms, including photo-induced cycloaddition. dntb.gov.ua

The general synthetic route to N-substituted cinnamamides involves the reaction of cinnamoyl chloride with a corresponding aniline (B41778). mdpi.comresearchgate.net In the case of this compound, the synthesis would likely proceed via the reaction of cinnamoyl chloride with 4-methoxy-2-nitroaniline (B140478). The latter is a known chemical intermediate used in the synthesis of dyes and pharmaceuticals. nih.govacs.org

The resulting this compound could potentially be incorporated into polymer backbones or grafted as side chains. The photo-reactivity of the cinnamate (B1238496) group is a key feature that can be exploited. nanoient.org Upon exposure to ultraviolet (UV) light, cinnamate-containing polymers can undergo [2+2] cycloaddition, leading to crosslinking. dntb.gov.ua This property is the basis for the development of photoresists and other light-sensitive materials. nanoient.org Therefore, polymers or coatings incorporating this compound could be designed to be photo-curable or to have their properties, such as solubility and hardness, modified by light exposure.

The specific substitutions on the phenyl ring—the methoxy (B1213986) and nitro groups—could further modulate the properties of the resulting polymer. The methoxy group, being an electron-donating group, and the nitro group, an electron-withdrawing group, can influence the electronic properties and reactivity of the monomer, which in turn would affect the characteristics of the final polymer. mdpi.commdpi.com

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Group | Potential Application |

| Photo-polymerization | Cinnamoyl double bond | Photo-curable coatings, photoresists |

| Free-radical polymerization | Cinnamoyl double bond | Specialty polymers with functional side chains |

| Polycondensation | (if modified to have additional reactive groups) | High-performance engineering plastics |

Photo-responsive Materials (e.g., photoisomerization for tubulin inhibitors)mdpi.com

The concept of using light to control the activity of bioactive molecules is a burgeoning field in chemical biology, and this compound possesses structural motifs that make it a candidate for the design of photo-responsive biological probes, particularly as a photoisomerizable tubulin inhibitor.

The biological activity of cinnamamide derivatives is well-established, with many compounds exhibiting potent anticancer properties by inhibiting tubulin polymerization. nih.govresearchgate.net The cinnamamide scaffold is a key pharmacophore in several known tubulin inhibitors. nih.govnih.gov The mechanism of action often involves binding to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The substitution pattern on the aromatic rings of the cinnamamide scaffold plays a crucial role in determining the potency and selectivity of these inhibitors. nih.govnih.gov

For instance, the trans (E) isomer might be designed to bind effectively to the colchicine site on tubulin, thereby inhibiting its polymerization. Upon irradiation with a specific wavelength of light, it could be converted to the cis (Z) isomer, which, due to its different geometry, may have a much lower affinity for the binding site, rendering it inactive. This reversible control would allow for spatiotemporal regulation of tubulin inhibition in biological systems, a powerful tool for studying cellular processes and potentially for targeted therapy.

The presence of the ortho-nitro group on the phenyl ring is particularly noteworthy. While the cinnamoyl double bond itself is photo-isomerizable, ortho-nitrobenzyl groups are also well-known photo-labile protecting groups that can be cleaved with UV light. While in this specific molecular architecture a photo-cleavage is less likely, the strong electron-withdrawing nature of the nitro group can influence the electronic properties of the chromophore and potentially the efficiency and wavelength of photoisomerization.

Table 2: Comparison of E and Z isomers of a Putative Photo-responsive Tubulin Inhibitor

| Isomer | Conformation | Potential Tubulin Binding Affinity | Potential Biological Activity |

| trans (E) | Extended, planar | High | Active tubulin inhibitor |

| cis (Z) | Bent, non-planar | Low | Inactive |

The development of this compound as a photo-responsive tubulin inhibitor would require detailed studies into its photochemical properties, including the quantum yield of isomerization and the wavelengths required for the E-to-Z and Z-to-E conversions. Furthermore, extensive biological evaluation would be necessary to confirm its tubulin binding, its inhibitory activity in both isomeric forms, and its effects on cell viability in the dark and under illumination.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future investigation of N-(4-Methoxy-2-nitrophenyl)cinnamamide and its derivatives. Current research highlights a move towards more advanced and greener chemical processes.

A notable development in the synthesis of related precursors is the use of continuous-flow microreactors. This technology offers several advantages over traditional batch synthesis, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety. nih.govmdpi.com The application of continuous-flow systems to the synthesis of cinnamamides has the potential to shorten reaction times, increase yields, and facilitate easier process control. mdpi.com Furthermore, enzyme-catalyzed synthesis in continuous-flow microreactors is emerging as a highly efficient and environmentally friendly method for producing cinnamamide (B152044) derivatives. mdpi.com

Another area of exploration is the development of metal-free catalytic systems. One patented method describes the preparation of cinnamamide compounds using thiuram disulfide as a catalyst in an organic solvent, avoiding the need for metal catalysts. nih.gov This approach is compatible with a variety of functional groups and offers a simple, mild, and high-yielding process. nih.gov Additionally, a one-pot synthesis of cinnamamide compounds in an aqueous phase using triphenylphosphine (B44618) has been reported, which reduces reaction steps and avoids the use of hazardous organic solvents. patsnap.com